molecular formula C20H23N3O4S B4418393 N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide

Cat. No. B4418393
M. Wt: 401.5 g/mol
InChI Key: GSWJTGVIGVHIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-benzoylpiperazin-1-yl)sulfonyl]phenyl}propanamide, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s as an anti-helminthic agent. However, due to its psychoactive properties, it has been used recreationally as a party drug. Despite its illicit use, BZP has been studied extensively for its potential therapeutic applications.

Mechanism of Action

BZP acts as a non-selective serotonin and dopamine receptor agonist, leading to the release of these neurotransmitters in the brain. This results in a euphoric and stimulating effect, which is responsible for its recreational use. BZP also has an inhibitory effect on the reuptake of these neurotransmitters, leading to their prolonged activity in the brain.
Biochemical and physiological effects:
BZP has been shown to increase heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and increases the release of certain hormones such as cortisol and prolactin. These effects are similar to those observed with other stimulants such as amphetamines and cocaine.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a low cost compared to other psychoactive compounds. It also has a well-defined mechanism of action, which allows for precise experimentation. However, due to its psychoactive properties, it requires strict control and handling procedures to prevent abuse.

Future Directions

There are several potential future directions for BZP research. One area of interest is its potential as an anti-tumor agent. Preclinical studies have shown promising results in inhibiting tumor growth, and further research is needed to determine its efficacy in humans. Another area of interest is its potential as a treatment for depression and anxiety disorders. BZP has been shown to have anxiolytic and antidepressant effects in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans. Additionally, BZP may have potential as a tool for studying the neurobiology of addiction and reward pathways in the brain.

Scientific Research Applications

BZP has been studied for its potential therapeutic applications in various fields, including psychiatry, neurology, and oncology. It has been shown to have anxiolytic, antidepressant, and anti-tumor effects in preclinical studies.

properties

IUPAC Name

N-[3-(4-benzoylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S/c1-2-19(24)21-17-9-6-10-18(15-17)28(26,27)23-13-11-22(12-14-23)20(25)16-7-4-3-5-8-16/h3-10,15H,2,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWJTGVIGVHIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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